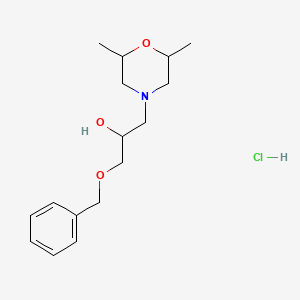
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring, a thiophene group, and a quinoline moiety. These diverse functional groups make it a promising candidate for various chemical, biological, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide generally involves multiple steps:
Formation of the Quinoline Derivative
Reacting 3,4-dihydroquinoline with acyl chlorides to obtain the quinoline moiety.
Reaction conditions typically involve refluxing in the presence of a suitable solvent like dichloromethane.
Thioether Formation
The quinoline derivative is then reacted with 2-bromoacetylthiophene in the presence of a base like potassium carbonate.
Pyridazine Ring Formation
Condensation of the thioether with hydrazine hydrate to form the pyridazine ring.
This step usually requires heating under reflux conditions.
Industrial Production Methods
For large-scale production, more efficient synthetic pathways are often employed:
Use of automated continuous flow reactors to optimize reaction conditions and yield.
Implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation
Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
Major products: sulfoxides and sulfones.
Reduction
Common reagents: lithium aluminium hydride, sodium borohydride.
Major products: reduced derivatives of the quinoline and pyridazine rings.
Substitution
Electrophilic substitution on the thiophene ring.
Nucleophilic substitution on the quinoline ring.
Aplicaciones Científicas De Investigación
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has a wide range of applications:
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Employed in catalysis and as a ligand in coordination chemistry.
Biology
Investigated for its potential as an antimicrobial and antiviral agent.
Studied for its effects on various biochemical pathways.
Medicine
Potential therapeutic agent for treating certain diseases.
Explored in drug development for its binding affinity to biological targets.
Industry
Utilized in the production of specialty chemicals.
Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The pathways include:
Inhibition of enzyme activity by interacting with the active sites.
Modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: .
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2-yl)thiophene-2-carboxamide: .
N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzene-1-carboxamide: .
Uniqueness
Hope this sheds some light on the intriguing world of this compound!
Propiedades
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-19(24-11-3-6-14-5-1-2-7-15(14)24)13-28-18-10-9-17(22-23-18)21-20(26)16-8-4-12-27-16/h1-2,4-5,7-10,12H,3,6,11,13H2,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVJLWNMGHFMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
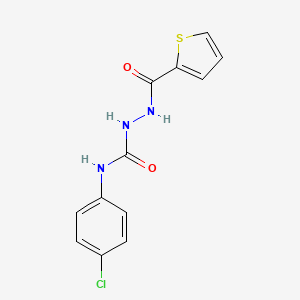
![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
![4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2361173.png)
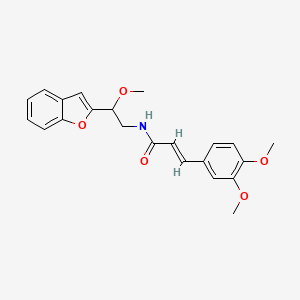
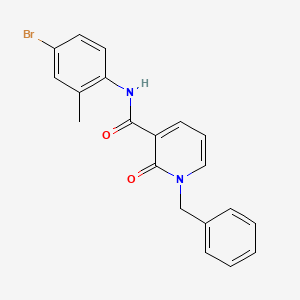
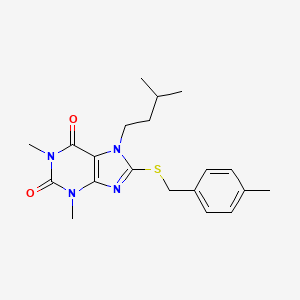
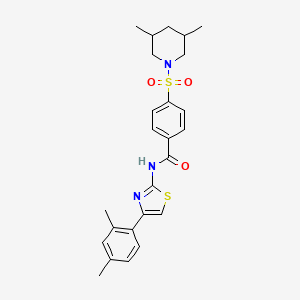
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)
